2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol is a complex organic compound with the molecular formula C20H8Br4N2O2. It is characterized by the presence of multiple bromine atoms and hydroxyl groups attached to a dibenzo[a,h]phenazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol typically involves multi-step organic reactions. One common method includes the bromination of dibenzo[a,h]phenazine-1,8-diol using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature carefully regulated to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors to control the reaction parameters precisely. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove bromine atoms or convert the phenazine core to a more reduced state.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace bromine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenazine derivatives .
Scientific Research Applications
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors
Mechanism of Action
The mechanism by which 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The presence of bromine atoms and hydroxyl groups allows for specific binding interactions, which can disrupt normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[a,h]phenazine-1,8-diol: Lacks bromine atoms, making it less reactive in certain chemical reactions.
2,4,9,11-Tetrafluorodibenzo[a,h]phenazine-1,8-diol: Fluorine atoms instead of bromine, leading to different chemical and physical properties.
2,4,9,11-Tetrachlorodibenzo[a,h]phenazine-1,8-diol: Chlorine atoms instead of bromine, affecting its reactivity and applications.
Uniqueness
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol is unique due to the presence of multiple bromine atoms, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
63537-67-7 |
---|---|
Molecular Formula |
C20H8Br4N2O2 |
Molecular Weight |
627.9 g/mol |
IUPAC Name |
6,8,17,19-tetrabromo-16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15(20),16,18,21-decaen-5-one |
InChI |
InChI=1S/C20H8Br4N2O2/c21-9-5-11(23)19(27)15-7(9)1-3-13-17(15)26-14-4-2-8-10(22)6-12(24)20(28)16(8)18(14)25-13/h1-6,25,27H |
InChI Key |
GMONUTOYAJHSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C(=CC(=C3O)Br)Br)N=C4C=CC5=C(C=C(C(=O)C5=C4N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.